Chromium potassium sulfate

Description

Significance of Chromium(III) Compounds in Contemporary Chemical Science

Chromium(III) compounds are a class of coordination compounds characterized by the presence of chromium in its +3 oxidation state. chemicalbook.comlibretexts.org These compounds are of considerable interest in modern chemistry due to their distinct electronic configurations, which give rise to a variety of useful properties. royalsocietypublishing.orgamericanelements.com

One of the most notable features of chromium(III) complexes is their stability, often forming octahedral complexes. royalsocietypublishing.orgamericanelements.com This stability is a key factor in their widespread use. Their vibrant and varied colors, a result of d-d electronic transitions, have led to their application as pigments in paints, coatings, and plastics. chemicalbook.comroyalsocietypublishing.org

In the realm of catalysis, chromium(III) compounds have demonstrated efficacy in various chemical transformations, including the polymerization of olefins. chemicalbook.com Their catalytic activity can be fine-tuned by modifying the ligands attached to the chromium center. royalsocietypublishing.org Furthermore, many chromium(III) compounds exhibit interesting magnetic properties, which has prompted research into their potential for applications in data storage and magnetic resonance imaging (MRI). chemicalbook.com The field of coordination chemistry extensively studies chromium(III) complexes to understand their bonding, structure, and reactivity. royalsocietypublishing.orgamericanelements.com

Historical Contexts of Chromium Potassium Sulfate (B86663) Research

Chromium potassium sulfate, commonly known as chrome alum, has a rich history intertwined with the development of several industries. wikipedia.orgontosight.ai Its discovery and synthesis can be traced back to the growing understanding of chromium chemistry in the 19th century. Early research focused on its properties as a double sulfate of chromium and potassium, often found in its dodecahydrate form, KCr(SO₄)₂·12(H₂O). wikipedia.org

One of the earliest and most significant applications of chromium potassium sulfate was in the leather tanning industry. libretexts.orgwikipedia.org The discovery of chrome tanning in 1858 marked a pivotal moment in leather processing, offering a much faster and more efficient method than traditional vegetable tanning. wordpress.comsyncsci.com Chromium(III) salts, including chrome alum, were found to stabilize leather by cross-linking the collagen fibers, a process that enhances the material's thermal stability and durability. libretexts.orgleathersmithe.com

In the late 19th and early 20th centuries, chromium potassium sulfate found another important application in the burgeoning field of photography. It was used as a hardener for gelatin emulsions in photographic films and plates. mfa.orgmpbio.comlargeformatphotography.info This hardening process was crucial for improving the physical robustness of the photographic material.

Furthermore, the vibrant purple color of chrome alum crystals made it a subject of interest for early crystallographers and chemists studying crystal growth and morphology. acs.orgdatapdf.com Its use as a mordant in the textile industry, to fix dyes to fabrics, also has a long history, contributing to the production of more colorfast textiles. mfa.orgjoyofhandspinning.com

Overview of Key Research Domains for Chromium Potassium Sulfate

The unique characteristics of chromium potassium sulfate have led to its investigation across several key research domains:

Leather Tanning Chemistry: Although its use has been somewhat superseded by other chromium(III) sulfates, research continues into the mechanisms of chrome tanning, focusing on the interaction of chromium species with collagen. wikipedia.orgwordpress.comleathersmithe.com Studies in this area aim to optimize the tanning process, improve the quality of the leather, and address environmental concerns related to chromium usage. wordpress.comleathersmithe.com

Crystallography and Crystal Growth: The well-defined octahedral crystal structure of chrome alum makes it an ideal model compound for studies in crystallography. royalsocietypublishing.orgresearchgate.net Research in this area investigates the effects of various conditions on crystal growth, structure, and properties. Neutron diffraction studies have been employed to precisely determine the positions of hydrogen atoms within the crystal lattice. royalsocietypublishing.org

Materials Science: Chromium potassium sulfate serves as a precursor in the synthesis of other chromium-containing materials. For instance, it has been used to create quasi-monodisperse spherical core-shell particles of Cr/α-Cr₂O₃ for potential use as solar absorbers. chemicalbook.com Its role in the preparation of other chromium compounds and ceramic glazes is also an area of study. ontosight.aisciencecompany.com

Photographic Science: Historical and ongoing research in photographic conservation and the chemistry of historical photographic processes often involves the study of chrome alum's role as a gelatin hardener. mfa.orglargeformatphotography.info Understanding its chemical interactions is crucial for the preservation and restoration of photographic artifacts.

Coordination Chemistry: As a stable chromium(III) compound, chromium potassium sulfate is used in fundamental studies of coordination chemistry. royalsocietypublishing.org Research explores its solution chemistry, ligand exchange reactions, and the properties of the hydrated chromium(III) ion. wikipedia.org

Detailed Research Findings

The following tables summarize key research findings related to the properties and applications of chromium potassium sulfate.

Table 1: Physical and Chemical Properties of Chromium Potassium Sulfate

| Property | Value | Reference(s) |

| Chemical Formula | KCr(SO₄)₂·12H₂O (dodecahydrate) | wikipedia.org |

| Molar Mass | 499.386 g/mol (dodecahydrate) | mpbio.com |

| Appearance | Dark, violet-red crystals | chemicalbook.commfa.org |

| Crystal Structure | Octahedral | libretexts.orgwikipedia.org |

| Solubility in Water | 24 g/100mL (at 20 °C) | wikipedia.org |

| Melting Point | 89 °C (dodecahydrate) | wikipedia.org |

| Boiling Point | 400 °C | wikipedia.org |

Table 2: Key Industrial and Research Applications of Chromium Potassium Sulfate

| Application | Description | Reference(s) |

| Leather Tanning | Stabilizes leather by cross-linking collagen fibers. | libretexts.orgwikipedia.orgleathersmithe.com |

| Photographic Hardener | Hardens gelatin emulsions in photographic films. | mfa.orgmpbio.comlargeformatphotography.info |

| Mordant in Dyeing | Fixes dyes to textile fibers, improving colorfastness. | mfa.orgjoyofhandspinning.com |

| Precursor for Materials | Used in the synthesis of other chromium compounds and materials. | chemicalbook.comontosight.ai |

| Crystal Growth Studies | Serves as a model compound for crystallographic research. | royalsocietypublishing.orgacs.orgresearchgate.net |

Properties

IUPAC Name |

potassium;chromium(3+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDPCXKPHYRNKH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

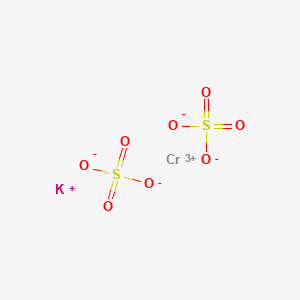

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrKO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7788-99-0 (dodecahydrate), 16065-83-1 (Parent) | |

| Record name | Chromic potassium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00890645 | |

| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet-red crystals; soluble in water; [Hawley] Red-violet odorless granules; [Mallinckrodt Baker MSDS] | |

| Record name | Chromium potassium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10141-00-1, 10279-63-7 | |

| Record name | Chromic potassium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, chromium potassium salt (1:?:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, chromium potassium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric acid, chromium potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium potassium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC POTASSIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/579U79PAIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Crystallographic Investigations of Chromium Potassium Sulfate

Crystal Structure Determination

The precise three-dimensional structure of chromium potassium sulfate (B86663) dodecahydrate, a member of the alum family, has been extensively characterized through various diffraction methods. These studies are fundamental to understanding its chemical and physical properties.

Neutron Diffraction Studies of Hydration and Atomic Arrangement

Neutron diffraction has been a crucial technique for elucidating the complete crystal structure of chromium potassium alum, particularly in accurately locating the hydrogen atoms within the twelve water molecules of hydration. royalsocietypublishing.org This method complements X-ray diffraction, which is less effective at scattering from light atoms like hydrogen. A single-crystal neutron diffraction study confirmed the structure first proposed by earlier X-ray investigations and provided definitive positions for the hydrogen atoms. royalsocietypublishing.org

The study revealed that the water molecules are integral to the structure, forming hydrogen bonds that link the oxygen atoms of the water molecules to other oxygen atoms, including those of the sulfate groups. royalsocietypublishing.org The geometry of these water molecules is such that the H-O-H angle is approximately 106°. royalsocietypublishing.org Neutron crystallography provides detailed information on these hydration patterns, revealing the dynamics and intermolecular hydrogen-bonding networks within the crystal. nih.gov The arrangement consists of isolated hexaaqua-chromium(III) [Cr(H₂O)₆]³⁺ complexes and potassium ions, held together by electrostatic forces and an extensive network of hydrogen bonds with the sulfate anions and other water molecules. znaturforsch.com

X-ray Diffraction for Unit Cell Parameter Refinement

X-ray diffraction (XRD) is the standard method for determining the unit cell parameters of crystalline solids. For chromium potassium sulfate dodecahydrate, XRD studies have precisely refined its lattice constants. The compound crystallizes in the cubic system. wikipedia.orgcrystalls.info Refinement of the crystal structure of a potassium alum containing chromium, K(Al₀.₉₅Cr₀.₀₅)(SO₄)₂·12H₂O, yielded a unit cell parameter of a = 12.165 Å. researchgate.net The general procedure for such refinement involves fitting the experimental powder XRD pattern to a theoretical model. nih.gov This process refines variables including the unit-cell parameters, peak shape, and background to achieve the best fit between observed and calculated patterns. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | KCr(SO₄)₂·12H₂O | wikipedia.org |

| Crystal System | Cubic | wikipedia.orgcrystalls.inforesearchgate.net |

| Space Group | Pa3 | researchgate.net |

| Unit Cell Parameter (a) | ~12.16 - 12.23 Å | znaturforsch.comcrystalls.inforesearchgate.net |

Centrosymmetric Cubic Crystal System Characterization

Chromium potassium sulfate is a member of the α-alums, which are characterized by a cubic crystal structure belonging to the centrosymmetric space group Pa3. researchgate.net This space group possesses an inversion center, meaning the crystal structure is symmetrical with respect to a central point. The structure contains isolated SO₄ tetrahedra and octahedrally coordinated trivalent chromium ions ([Cr(H₂O)₆]³⁺) and monovalent potassium ions (K⁺). researchgate.net The potassium ion's coordination sphere can be considered to include not only six water molecules but also oxygen atoms from the sulfate groups. researchgate.net The classification of alums into α, β, and γ types depends on the coordination environment of the monovalent cation. znaturforsch.com In α-alums like potassium chromium sulfate, the monovalent cation is coordinated by six water molecules and two sulfate oxygen atoms. znaturforsch.com

Intermolecular Interactions and Hydrogen Bonding Analysis

The stability and packing of the chromium potassium sulfate crystal are governed by a complex network of intermolecular forces, primarily hydrogen bonds.

Hirshfeld Surface Analysis in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. mdpi.com While a specific Hirshfeld analysis for chromium potassium sulfate is not detailed in the available literature, the methodology can be described. For a crystal rich in hydrogen bond donors (O-H from water) and acceptors (sulfate and water oxygens), this analysis would be instrumental.

| Interaction Type | Typical Contribution (%) | Significance |

|---|---|---|

| O···H / H···O | ~40-50% | Represents strong hydrogen bonding |

| H···H | ~40-45% | Indicates van der Waals forces and contacts between hydrogen atoms |

| C···H / H···C | ~5-10% | Represents weaker C-H···π or van der Waals interactions |

| O···O | <1% | Repulsive contacts, generally minimized |

Dynamics of Sulfate Ions within the Crystal Lattice

The sulfate ions in the chromium potassium sulfate lattice are not static but exhibit significant dynamic behavior. Neutron and X-ray diffraction studies have revealed that the sulfate groups experience considerable thermal vibration. royalsocietypublishing.org

Spectroscopic Probes of Anion Disorder and Phase Transitions

Spectroscopic techniques serve as powerful, non-invasive tools for investigating the dynamic and static disorder of anions and for characterizing phase transitions in chromium potassium sulfate. These methods primarily probe the local environment of the constituent ions and molecules, providing detailed insights into subtle structural changes that are often not detectable by bulk characterization techniques.

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is particularly sensitive to the motional state of the polyatomic sulfate (SO₄²⁻) anion and the water of hydration molecules within the crystal lattice. The internal vibrational modes of the tetrahedral sulfate anion are key indicators of its local symmetry and interactions. In a highly ordered crystal, the symmetry of the anion's site can lead to the splitting of degenerate vibrational modes and the activation of modes that are silent in the free ion. Any disorder in the orientation of the sulfate anions leads to a broadening of these spectral bands.

Research on analogous sulfate systems, such as mixed crystals of potassium chromate (B82759) and potassium sulfate, demonstrates that vibrational spectra can distinguish between site group effects and factor group effects. scilit.com The study of these systems reveals that as the concentration of one component is diluted, factor group splittings vanish, allowing for a clearer understanding of the static field effects on the anion. scilit.com In potassium sulfate, Raman spectroscopy has identified characteristic peaks for the symmetric bending (ν₂) mode, the anti-symmetric bending (ν₄) mode, the strong symmetric stretching (ν₁) mode, and the anti-symmetric stretching (ν₃) mode of the sulfate anion. researchgate.net The behavior of these modes, particularly their frequency shifts and broadening as a function of temperature, provides direct evidence of pre-transition phenomena and the onset of phase transitions. researchgate.netosti.gov For instance, the transition of potassium sulfate from an orthorhombic to a hexagonal structure at high temperatures is thought to be initiated by an increased amplitude of the S-O tetrahedral vibrations. mst.edu

Electron Paramagnetic Resonance (EPR) spectroscopy is another crucial technique that probes the environment of the paramagnetic chromium(III) ion. Changes in the crystal lattice, such as those occurring during a phase transition, alter the crystal field experienced by the Cr³⁺ ion, leading to shifts in the EPR spectrum. Studies have confirmed the existence of a phase transition in chromium potassium sulfate in the temperature range of 90 K to 300 K. ras.ru Near the phase transition temperature of approximately 200 K, the fine-structure peaks in the EPR spectrum were observed to broaden into a single wide line, indicating a significant change in the local electronic environment of the chromium ions. ras.ru

Low-temperature absorption spectroscopy of chrome alums also reveals information about structural transitions. aip.org Anomalous changes in the absorption spectra as a function of temperature are indicative of transitions that disrupt the crystal lattice. aip.org For example, combinations of the electronic frequencies of Cr³⁺ with the internal oscillations of the sulfate anions, though weak, can be observed, as can combinations with lattice vibrations. aip.org

Table 1: Spectroscopic Data on Phase Transitions in Chromium Potassium Sulfate and Related Compounds

| Spectroscopic Technique | Compound System | Observed Phenomenon | Transition Temperature | Reference |

|---|---|---|---|---|

| Paramagnetic Relaxation / EPR | Chromium Potassium Sulfate | Variation in relaxation parameters; broadening of fine-structure peaks. | ~200 K | ras.ru |

| Raman Spectroscopy | Potassium Sulfate | Pre-transition region identified by changes in sulfate vibrational modes. | Approach to 583 °C transition | researchgate.netosti.gov |

| High-Temp X-ray Diffractometry | Potassium Sulfate | Orthorhombic to hexagonal structure transformation. | 580 °C | mst.edu |

| Absorption Spectroscopy | Ammonium Chromium Sulfate | Disruption of the lattice, significant spectral alteration. | 81±1 K | aip.org |

| Infrared (IR) Spectroscopy | Chromium Potassium Sulfate | Identifies sulfate (ν ~1100 cm⁻¹) and water (ν ~3400 cm⁻¹) vibrational modes sensitive to structural changes. | N/A |

Theoretical and Computational Chemistry Approaches for Chromium Potassium Sulfate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to predict the intrinsic properties of molecules and materials. For chromium potassium sulfate (B86663), these calculations can elucidate its electronic nature and its response to external electromagnetic fields.

The electronic structure of a compound dictates its chemical and physical properties. For chromium (III) complexes, the arrangement of electrons in the d-orbitals is of particular interest. Theoretical studies on various Cr(III) complexes, which serve as models for understanding chromium potassium sulfate, reveal that the local environment around the chromium ion significantly influences the electronic energy levels. jocpr.comnih.gov

In an octahedral field, as is common for Cr(III), the d-orbitals split into lower-energy t₂g and higher-energy e_g sets. aps.org The energy difference between these sets, along with inter-electronic repulsion, governs the electronic transitions observed in UV-Vis spectroscopy. nih.govacs.org Computational models can predict the energies of these transitions, which correspond to the absorption bands in the electronic spectrum. For instance, studies on Cr(III) complexes with various ligands have shown that the calculated absorption bands are consistent with distorted octahedral geometries. nih.gov

EPR (Electron Paramagnetic Resonance) spectroscopy is another technique whose parameters can be predicted computationally. The 'g' values and zero-field splitting parameters (D and E) obtained from EPR are sensitive to the symmetry and covalent character of the complex. jocpr.com Calculations for Cr(III) complexes have shown that the computed 'g' values, typically close to 2.00, and the nephelauxetic effect parameter, which indicates the degree of covalency, are in good agreement with experimental data, confirming the octahedral coordination and the nature of the metal-ligand bonds. jocpr.comcardiff.ac.uk

Table 1: Predicted Spectroscopic Parameters for Model Cr(III) Complexes

| Computational Method | Predicted Parameter | Value | Significance |

|---|---|---|---|

| DFT / Ab initio | Electronic Transitions (λ_max) | Varies with ligand field | Corresponds to UV-Vis absorption bands, indicates geometry. nih.gov |

| DFT | 'g' value (EPR) | ~1.98 - 2.01 | Confirms d³ electronic configuration and octahedral symmetry. jocpr.com |

| DFT | Nephelauxetic ratio (β) | ~0.7 - 0.85 | Indicates the degree of covalent character in metal-ligand bonds. cardiff.ac.uk |

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a material is related to its hyperpolarizability (β) and third-order nonlinear susceptibility (χ³). While direct quantum chemical modeling of the hyperpolarizability of chromium potassium sulfate is not widely reported, experimental and theoretical studies on similar materials provide a framework for understanding its potential NLO properties.

Experimental Z-scan studies on single crystals of potassium chromium sulfate (PCS) have determined its NLO coefficients. researchgate.net These experiments reveal that the material possesses a significant third-order nonlinear optical response, characterized by a negative nonlinear refractive index (n₂), which leads to a self-defocusing effect. researchgate.net This property is crucial for applications in optical limiting. researchgate.net

Theoretical modeling of NLO properties involves calculating the response of the molecule's electron cloud to a strong electric field, such as that from a laser. Although detailed theoretical models for chromium potassium sulfate are scarce, the principles can be understood from studies on other inorganic crystals. bohrium.comresearchgate.net These models often employ Density Functional Theory (DFT) to calculate the hyperpolarizability tensors. The results from such calculations on related NLO crystals help in understanding the relationship between the crystal structure and the observed nonlinear optical effects. researchgate.net

Table 2: Experimental Nonlinear Optical Properties of Potassium Chromium Sulfate (PCS) Crystal

| Parameter | Symbol | Experimental Value | Application Relevance |

|---|---|---|---|

| Nonlinear Absorption Coefficient | β | 7.615 × 10⁻⁶ m/W | Key for optical limiting capabilities. researchgate.net |

| Nonlinear Refractive Index | n₂ | -1.6203 × 10⁻¹² m²/W | The negative sign indicates self-defocusing behavior. researchgate.net |

| Third-order NLO Susceptibility | χ³ | 1.078 × 10⁻¹⁰ esu | Quantifies the magnitude of the third-order NLO response. researchgate.net |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and docking, are used to study the dynamic behavior of molecules and their interactions with other systems, including biological macromolecules.

The interaction of chromium ions with biological systems is a critical area of research. The Cr(III) ion, as present in chromium potassium sulfate, is known to interact with various proteins. Molecular simulations can provide a detailed picture of these interactions at the atomic level. nih.govnih.gov

One area of interest is the interaction of chromium species with membrane transporters. Due to the chemical similarity between sulfate (SO₄²⁻) and chromate (B82759) (CrO₄²⁻), Cr(VI) can enter cells via sulfate transport channels. mdpi.com While chromium potassium sulfate contains Cr(III), understanding the interaction with these transporters is still relevant. Molecular dynamics simulations can model the passage of ions through protein nanochannels, revealing the energetic and structural factors that govern this process. nih.govmdpi.com

Docking studies are used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. For instance, docking simulations of a chromium(III) picolinate (B1231196) complex with protein tyrosine phosphatase, an enzyme involved in insulin (B600854) signaling, have shown that the Cr(III) complex can bind effectively within the protein's active site. researchgate.net These studies identify key amino acid residues (like Leu, Ile, and Tyr) that interact with the complex, providing a rationale for the observed biological activity. researchgate.net Such computational approaches can be extended to model the interaction of the hydrated Cr(III) ion from chromium potassium sulfate with the binding sites of sulfate transporters or other proteins, helping to elucidate its molecular mechanism of action and transport. nih.gov

Equilibrium Composition and Solution Thermodynamics Modeling

Modeling the behavior of chromium potassium sulfate in aqueous solutions is essential for understanding its reactivity and speciation. This involves developing mathematical models to describe the complex equilibria that occur.

In aqueous solution, the chromium(III) ion undergoes hydrolysis and can form various complexes with sulfate ions and other ligands present. The distribution of these different chromium species depends on factors like pH, concentration, and temperature.

Thermodynamic equilibrium models are used to calculate the stable phase assemblages and the composition of the solution at equilibrium. nih.gov These models are based on the Gibbs free energy minimization of the entire system and require accurate thermodynamic data for all possible solid, aqueous, and gaseous species. nih.gov For chromium, models like the Stockholm Humic Model have been used to describe its complexation with natural organic matter, showing that monomeric chromium complexes dominate at low pH (<5), while dimeric forms become more prevalent at higher pH. cardiff.ac.uk

Kinetic models are also crucial, as the complexation reactions of Cr(III) can be slow. For example, the reaction of Cr(III) with the chelating agent EDTA has been described by a two rate-constant kinetic model, which accounts for the influence of pH on the reaction rate. researchgate.net These models demonstrate that simple pseudo-first-order kinetics are often insufficient to describe the complex behavior of Cr(III) in solution. researchgate.net Such mathematical frameworks are vital for predicting the fate and transport of chromium in various chemical and environmental systems.

Crystal Growth Modeling

The growth of chromium potassium sulfate crystals, particularly in the presence of impurities, is a complex phenomenon that can be elucidated through sophisticated modeling techniques. These models are essential for understanding and controlling the crystallization process to achieve desired crystal properties. One of the significant behaviors observed during crystallization in the presence of impurities is growth rate hysteresis (GRH), where the crystal's growth rate depends on its history of supercooling. researchgate.net

Mathematical models have been developed to describe this phenomenon. These models are typically based on fundamental mechanisms that govern the interaction between impurities and the growing crystal surface. Key among these are the adsorption of impurity species onto the crystal surface and the subsequent retardation of the advancement of growth steps. researchgate.net

A prominent mathematical model has been formulated to explain the growth rate hysteresis (GRH) observed in potassium sulfate crystal growth when trace amounts of chromium(III) are present as an impurity. researchgate.net This model provides a qualitative description of the hysteresis by integrating several key concepts: the pinning mechanism as described by Cabrera and Vermilya, the two-dimensional Gibbs-Thomson effect on the movement of growth steps, and the assumption of slow adsorption of the impurity species onto the crystal surface. researchgate.net

The core of the model lies in the interplay between two competing processes:

Impurity Removal: The advancement of growth steps on the crystal surface can remove impurities that have been adsorbed.

Step Retardation (Pinning): The adsorbed impurities act as obstacles, "pinning" the growth steps and slowing or halting their advancement. researchgate.net

The coupling of these two mechanisms creates a cyclic feedback loop affecting the kinetics of both impurity adsorption and step advancement. This dynamic interaction is what leads to the observable hysteresis in the crystal's growth rate. For instance, the history of the step velocity as supersaturation is decreased is different from the history observed when supersaturation is increased. researchgate.net

Research findings have demonstrated this hysteresis effect in experiments investigating the growth kinetics of potassium sulfate crystals with chromium(III) impurities at concentrations as low as 0.5 and 2 parts per million (ppm). The hysteresis was induced by systematically decreasing and then increasing the supercooling of the solution. researchgate.net The rate at which the supercooling was changed also proved to be a significant factor influencing the hysteresis, highlighting the kinetic nature of the process. researchgate.net

A key parameter measured in these studies is the growth-starting supercooling (ΔTG), which is the degree of supercooling required for a crystal to initiate growth when the solution is continuously cooled in the presence of an impurity. researchgate.net

Table 1: Key Mechanisms in the Mathematical Model for Impurity-Induced GRH

| Mechanism | Description |

| Pinning Mechanism | Adsorbed impurities on the crystal surface act as obstacles, impeding the movement of growth steps. This is a central concept originally proposed by Cabrera and Vermilya. researchgate.net |

| Gibbs-Thomson Effect | This effect describes the change in chemical potential at a curved surface, influencing the movement of growth steps between the pinning impurity particles. researchgate.net |

| Slow Impurity Adsorption | The model assumes that the process of impurities attaching to the crystal surface is relatively slow, which is a crucial factor in the development of hysteresis. researchgate.net |

| Step-Advancement Removal | As the growth steps move forward, they can sweep over and incorporate or remove the adsorbed impurities from the surface. researchgate.net |

Reactivity and Reaction Kinetics of Chromium Potassium Sulfate

Redox Chemistry of Chromium in the Compound

The chromium ion in chromium potassium sulfate (B86663) exists in the +3 oxidation state, which is its most stable state. melscience.combyjus.com However, under appropriate conditions, it can undergo both oxidation to higher oxidation states and reduction to lower oxidation states.

Oxidation Pathways to Higher Chromium Oxidation States

The oxidation of chromium(III) to higher oxidation states, primarily the +6 state (chromate, CrO₄²⁻, or dichromate, Cr₂O₇²⁻), requires the presence of strong oxidizing agents. libretexts.orgwikipedia.org A common laboratory method involves the use of hydrogen peroxide in an alkaline solution. The reaction proceeds by first treating a solution of chromium(III) ions with an excess of a strong base, such as potassium hydroxide (B78521), to form the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. libretexts.org Warming this green solution with hydrogen peroxide results in the formation of the yellow chromate(VI) ion. libretexts.org

Another pathway for the oxidation of Cr(III) involves solid manganese dioxide (MnO₂) in aqueous media. This process is thermodynamically feasible in both aerobic and mildly anoxic environments.

The following table summarizes common oxidizing agents and conditions for the oxidation of Cr(III).

| Oxidizing Agent | Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Alkaline solution, warming | Chromate(VI) (CrO₄²⁻) |

| Manganese Dioxide (MnO₂) | Aqueous media | Chromate(VI) (CrO₄²⁻) |

| Potassium Permanganate (B83412) (KMnO₄) | Acidic solution | Dichromate(VI) (Cr₂O₇²⁻) |

Reduction Pathways to Lower Chromium Oxidation States

Chromium(III) can be reduced to lower oxidation states, most notably to the blue-colored chromium(II) ion. This reduction is typically achieved using a strong reducing agent in an acidic solution. A common method involves the use of zinc metal in the presence of an acid like sulfuric or hydrochloric acid. wikipedia.orgyoutube.comfranklychemistry.co.uk

The half-reaction for the reduction of chromium(III) is: Cr³⁺(aq) + e⁻ → Cr²⁺(aq)

When zinc is used as the reducing agent, the corresponding oxidation half-reaction is: Zn(s) → Zn²⁺(aq) + 2e⁻

Solutions of chromium(II) are powerful reducing agents themselves and are readily oxidized back to chromium(III) by atmospheric oxygen. melscience.comwikipedia.org

Control of Redox State in Inert Atmospheres

Given the facile oxidation of lower chromium oxidation states, particularly Cr(II), by atmospheric oxygen, controlling the redox state often necessitates the use of an inert atmosphere, such as nitrogen or argon. nih.gov This is especially critical when preparing or working with Cr(II) compounds to prevent their rapid re-oxidation to the more stable Cr(III) state. melscience.com

The stability of the Cr(III) state itself can be influenced by the coordination environment. The formation of stable complexes with various ligands can affect the redox potential of the Cr³⁺/Cr²⁺ couple. Enhancing the stability of Cr(III) complexes can be achieved through the use of macrocyclic ligands, which can make the reduction to Cr(II) more difficult. nih.gov In synthetic procedures involving chromium complexes, reactions are often carried out in an inert atmosphere glovebox with anhydrous solvents to prevent both unwanted redox reactions and protonation of sensitive ligands. nih.gov

Ligand Substitution Kinetics

In aqueous solutions, the chromium(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The water molecules in this complex can be replaced by other ligands in a process known as ligand substitution. These reactions in Cr(III) complexes are characteristically slow, a property attributed to the d³ electronic configuration of Cr(III) which results in a high ligand field stabilization energy in its preferred octahedral geometry.

The kinetics of ligand substitution for [Cr(H₂O)₆]³⁺ often follow a dissociative (D) or an interchange dissociative (Id) mechanism. The rate-determining step in these mechanisms is the breaking of the Cr-OH₂ bond. epa.gov However, associative mechanisms have also been proposed, particularly for the entry of certain ligands. acs.org

The rate of substitution can be significantly influenced by several factors:

pH: The acidity of the solution plays a crucial role. The deprotonation of a coordinated water molecule to form [Cr(H₂O)₅(OH)]²⁺ can activate the complex, increasing the rate of substitution. epa.govlibretexts.org

Incoming Ligand: The nature and concentration of the entering ligand can affect the reaction rate.

Ionic Strength: The ionic strength of the medium can also influence the rate constants. epa.gov

For example, the substitution of water ligands in [Cr(H₂O)₆]³⁺ by sulfate or chloride ions can occur, leading to the formation of green-colored complexes like [Cr(H₂O)₅(SO₄)]⁺ or [Cr(H₂O)₄Cl₂]⁺. libretexts.orgchemguide.co.ukchemguide.co.uk These reactions are often responsible for the common observation of green chromium(III) solutions, in contrast to the violet color of the pure hexaaqua ion. chemguide.co.ukchemguide.co.uk

The following table provides a simplified overview of the kinetics of a typical ligand substitution reaction.

| Reaction Step | General Equation | Kinetic Order |

| Formation of Outer-Sphere Complex | [Cr(H₂O)₆]³⁺ + Lⁿ⁻ ⇌ {[Cr(H₂O)₆]³⁺, Lⁿ⁻} | Fast Equilibrium |

| Ligand Interchange | {[Cr(H₂O)₆]³⁺, Lⁿ⁻} → [Cr(H₂O)₅L]⁽³⁻ⁿ⁾⁺ + H₂O | Rate-determining |

Catalytic Reaction Mechanisms

The chromium(III) ion, derived from salts like chromium potassium sulfate, can act as a catalyst in a variety of organic reactions. Its catalytic activity is often attributed to its ability to coordinate with organic substrates, activating them for subsequent reactions, and its potential to participate in redox cycles.

Role of Chromium(III) Ion in Organic Synthesis and Polymerization

Chromium(III) complexes have emerged as versatile catalysts in modern organic synthesis. They have been successfully employed in a range of transformations, including C-H functionalization reactions. For instance, Cr(III) catalysts, in the presence of a base like trimethylaluminum, can facilitate the ortho-alkynylation, allylation, and naphthalenation of secondary amides. acs.org Kinetic studies of these reactions suggest that the catalytic cycle involves the formation of reactive chromate(III) intermediates bearing two molecules of the amide substrate. acs.org

In the field of polymerization, chromium-based catalysts are of significant industrial importance, particularly for the polymerization of olefins like ethylene. While many industrial catalysts are based on chromium(II), Cr(III) complexes also serve as effective precatalysts. rsc.org For example, certain chromium(III) complexes, when activated with a co-catalyst such as methylaluminoxane (B55162) (MMAO), can catalyze the oligomerization and polymerization of alkenes. jeeadv.ac.in The mechanism of these reactions is complex and involves the formation of an active cationic chromium species that coordinates with the monomer and facilitates the insertion of the olefin into a growing polymer chain. The kinetics of step-growth polymerization, a related process, can be analyzed to understand the reaction mechanism, with the rate often depending on the concentrations of the reacting monomers. libretexts.orgyoutube.com

The catalytic activity of Cr(III) is a result of several factors, including:

The provision of a suitable coordination sphere for the reactants to come together.

The ability to show variable oxidation states, which can facilitate redox-neutral or redox-active catalytic cycles.

The formation of unstable intermediate complexes, which provides a new reaction pathway with a lower activation energy.

Dissolution Kinetics of Chromium Potassium Sulfate

The dissolution kinetics of an ionic compound like chromium potassium sulfate are primarily governed by factors such as temperature, solvent composition, and the presence of other solutes. wikipedia.org In aqueous solutions, the salt dissociates into potassium ions (K+), chromium(III) ions [Cr(H₂O)₆]³⁺, and sulfate ions (SO₄²⁻). The rate of dissolution is influenced by the energy required to overcome the lattice energy of the crystal and the hydration energy released when the ions interact with water molecules.

Aqueous solutions of chromium potassium sulfate are characteristically dark violet. However, when these solutions are heated to temperatures above 50°C, they turn green. wikipedia.org This color change is indicative of a change in the coordination complex of the chromium ion, where water molecules in the primary coordination sphere are replaced by sulfate ions. This transformation can affect the reactivity of the chromium ion in subsequent chemical processes.

Gelatin Dissolution Mechanisms

The interaction between chromium potassium sulfate and gelatin is not a simple dissolution but a complex chemical reaction known as cross-linking. dissolutiontech.comstainsfile.com This process is fundamental to applications such as the hardening of gelatin emulsions in photographic films and the use of gelatin-chrome alum as an adhesive for tissue sections on microscope slides. wikipedia.orgstainsfile.com

When chromium potassium sulfate is dissolved in a gelatin solution, the chromium(III) ions act as cross-linking agents. google.com Gelatin is a protein derived from collagen and is composed of various amino acids, which have side chains containing functional groups like carboxyl (-COOH) and amino (-NH₂) groups. google.comnih.gov The trivalent chromium ions form strong coordinate or covalent bonds with these functional groups, particularly the carboxylate groups of glutamic acid and aspartic acid residues within the gelatin polypeptide chains. google.com

This cross-linking creates a three-dimensional network structure within the gelatin, effectively forming a gel. stainsfile.com The formation of these cross-links significantly alters the physical properties of the gelatin. The gelatin becomes hardened and its solubility in water is drastically reduced. dissolutiontech.comgoogle.com If the cross-linking is extensive, it can lead to the formation of a water-insoluble membrane or pellicle. nih.gov This phenomenon is a critical factor in the dissolution testing of gelatin capsules in the pharmaceutical industry, where cross-linking can impede the release of the encapsulated drug. dissolutiontech.comnih.govresearchgate.net

The process is intentionally utilized in histology and immunohistochemistry to coat glass microscope slides. A solution of gelatin and chromium potassium sulfate is applied to the slides. The chromium is believed to form covalent bonds with the glass surface and with proteins in the tissue section, strongly adhering the tissue to the slide. stainsfile.com

The following table summarizes typical compositions for chrome alum gelatin solutions used for slide coating, illustrating the relative concentrations involved in the dissolution and reaction process.

| Component | Fol's Formula stainsfile.com | Brain Research Labs Formula brainresearchlab.com | General Protocol researchgate.net |

| Gelatin | 4 g | 2.5 g | 5 g |

| Chromium Potassium Sulfate | 5% aqueous solution (volume added) | 0.25 g | 0.5 g |

| Solvent | 20 mL Glacial Acetic Acid, 280 mL 70% Ethanol | 500 mL Distilled H₂O | 1 L Deionized H₂O |

This table presents data from various laboratory protocols for creating chrome alum gelatin solutions. The specific amounts can be adjusted based on the application.

The efficiency and rate of the gelatin cross-linking mechanism are influenced by several factors, which are detailed in the research findings below.

| Factor | Effect on Gelatin Cross-linking | Research Finding |

| Temperature | Heating above 50°C can alter the chromium ion complex from violet to green, which may affect its reactivity. wikipedia.org Preparation of solutions often involves heating to dissolve the gelatin before adding the chrome alum. brainresearchlab.commun.ca | |

| pH | The pH of the solution affects the ionization state of the amino acid side chains in gelatin, influencing their availability to react with chromium ions. The solution is noted to redden litmus, indicating it is an astringent. wikipedia.org | |

| Concentration | The relative concentrations of both gelatin and chromium potassium sulfate determine the density of the cross-links and the final properties of the gel. researchgate.net | |

| Time | The cross-linking reaction proceeds over time. In applications like slide coating, slides are often left to dry overnight or longer to ensure complete reaction and adhesion. mun.ca |

Advanced Research Applications of Chromium Potassium Sulfate

Catalysis Research

Chromium potassium sulfate (B86663) serves as a precursor and a component in the development of advanced catalytic materials. Its chromium content and chemical reactivity make it a valuable compound in catalysis research.

Development of Chromium-Containing Catalysts

Chromium potassium sulfate is utilized in the manufacturing of chromium-containing catalysts. fishersci.se The compound can be used as a starting material to synthesize various chromium-based catalytic systems. chemicalbook.com In some chemical reactions, it can function either as a catalyst or a catalyst precursor. made-in-china.com The catalytic activity often stems from the chromium(III) ion, which can facilitate various chemical transformations. For instance, research has shown that chromium doping can enhance the tribological performance of materials like molybdenum disulfide (MoS₂), indicating the potential for creating more robust catalysts. mdpi.com

Synthesis of Nanoparticles for Solar Energy Absorption

In the field of renewable energy, chromium potassium sulfate has been investigated for its role in synthesizing nanoparticles designed for solar energy absorption. Specifically, it has been used as a starting material for the creation of quasi-monodisperse spherical core-shell particles of Cr/α-Cr₂O₃. These nanoparticles are being explored for their potential application as solar absorbers. chemicalbook.com The optical properties of chromium compounds, which are responsible for their vibrant colors, are also relevant to their ability to absorb light in the solar spectrum. americanelements.com

Materials Science and Engineering

The properties of chromium potassium sulfate lend themselves to various applications in materials science, from traditional uses in ceramics and photography to the development of advanced optical materials.

Ceramic Glaze Formulation and Coloration

Chromium potassium sulfate is used in the formulation of ceramic glazes. sciencecompany.com It can be used to produce pigments with specific colors for industries such as paint, ink, and plastics. made-in-china.com In ceramics, chromium compounds are known to produce a range of colors. For example, chrome oxide can create strong, opaque greens. ceramicartsnetwork.org However, the final color can be influenced by other elements in the glaze; for instance, the presence of tin oxide can lead to pink or burgundy hues. ceramicartsnetwork.org Basic chromium sulfate is also noted for its use in creating green colors in ceramic glazes. ceramic-glazes.com

Table 1: Influence of Additives on Chrome-Based Glaze Color

| Additive | Resulting Color |

|---|---|

| Tin Oxide | Pink to Burgundy ceramicartsnetwork.org |

| Zinc Oxide | Dirty Brown ceramicartsnetwork.org |

Photographic Emulsion Hardening and Stability Enhancement

A well-established application of chromium potassium sulfate is as a hardener for gelatin emulsions in photographic films. wikipedia.orgfishersci.semfa.org It strengthens the gelatin layer, making it more resistant to physical damage and temperature variations during development. largeformatphotography.info This hardening is achieved through the cross-linking of collagen fibers within the gelatin by the chromium(III) ions. wikipedia.org While simpler chromium(III) sulfate is sometimes preferred, chrome alum has a historical significance in this application. wikipedia.org The hardening process can be influenced by the concentration of the chrome alum solution and the time allowed for the hardening to take effect. photrio.com

Table 2: Example of a Subbing Layer Formulation for Glass Plates

| Component | Amount |

|---|---|

| Gelatin | 2g |

| Distilled Water | 1L |

| 2% Chrome Alum Solution | 10ml |

Data sourced from a user-contributed recipe. largeformatphotography.info

Nonlinear Optical Materials Development

Recent research has highlighted the potential of chromium potassium sulfate in the development of nonlinear optical (NLO) materials. Single crystals of potassium chromium sulfate have been grown and studied for their third-order NLO properties. researchgate.netresearchgate.net These studies have shown that the material exhibits a significant nonlinear absorption coefficient and a negative nonlinear refractive index, which are desirable characteristics for applications in optical limiting and switching. researchgate.net The excellent third-order nonlinear behavior suggests that potassium chromium sulfate single crystals are promising candidates for NLO applications, including the potential for use as third-harmonic generators to produce UV laser light. researchgate.netresearchgate.net

Table 3: Measured Nonlinear Optical Properties of Potassium Chromium Sulphate (PCS) Single Crystal

| Property | Value |

|---|---|

| Nonlinear Absorption Coefficient (β) | 7.615 × 10⁻⁶ m/W |

| Nonlinear Refractive Index (n₂) | -1.6203 × 10⁻¹² m²/W |

| Third-order Nonlinear Susceptibility (χ³) | 1.078 × 10⁻¹⁰ esu |

Data sourced from a study on the NLO properties of PCS single crystals. researchgate.net

Optoelectronic Applications in Blue Light Emitting Diodes

Current research and commercially available technologies for blue light-emitting diodes (LEDs) are predominantly based on semiconductor materials, specifically gallium nitride (GaN) and its alloys, such as indium gallium nitride (InGaN). azom.comdeepblock.net The development of efficient blue LEDs, a breakthrough that led to the 2014 Nobel Prize in Physics, hinged on mastering the growth of high-quality GaN crystals and achieving effective p-type doping. azom.comsciencedaily.com The fundamental principle involves creating a p-n junction where the recombination of electrons and holes in the semiconductor's active layer emits photons, with the material's bandgap determining the blue color of the light. sciencedaily.com

A review of available scientific literature and patents does not indicate that chromium potassium sulfate is used as a primary component in the fabrication or operation of blue LEDs. The optoelectronic properties required for light emission in this spectral range are governed by the semiconductor physics of materials like GaN, which are outside the chemical scope of chromium potassium sulfate. deepblock.netresearchgate.net

Composite Materials with Tailored Functionality

Composite materials are engineered by combining two or more constituent materials, often a matrix and a reinforcement, to produce a new material with properties superior to the individual components. A key advantage of composites is the ability to tailor their functionality for a specific engineering requirement by carefully selecting the matrix and filler. realclearscience.com

In this context, chromium potassium sulfate has been utilized as a chemical precursor in the synthesis of specialized composite particles. Specifically, Chromium(III) potassium sulfate dodecahydrate serves as a starting material for creating quasi-monodisperse spherical core-shell particles of Cr/α-Cr₂O₃. These composite particles are designed for use as solar absorbers, demonstrating a niche application where the compound is integral to forming a material with tailored optical and thermal properties.

While chromium metal and its alloys are used as reinforcement in aluminum matrix composites to enhance mechanical properties like tensile strength and hardness, the direct use of chromium potassium sulfate as a bulk filler or reinforcement in common polymer or metal-matrix composites is not widely documented in available research. researchgate.net The primary role of fillers in polymer composites is often to enhance characteristics such as elastic modulus, thermophysical properties, or wear resistance. nih.gov

Electroplating Technologies with Trivalent Chromium

Chromium potassium sulfate is a key component in the advancement of electroplating technologies that utilize trivalent chromium (Cr(III)) as a less toxic alternative to traditional hexavalent chromium (Cr(VI)) baths. china-bauxite.comwikipedia.org In these formulations, chromium sulfate typically serves as the main source of the trivalent chromium ions that are deposited onto the substrate. china-bauxite.comlkabminerals.com Potassium sulfate is added as a conducting salt to increase the electrical conductivity of the electrolyte solution, which is essential for an efficient plating process. china-bauxite.com

These trivalent chromium baths are complex solutions often containing several additives to control the process and the final properties of the coating. Besides the chromium source and conducting salts, these baths may include complexing agents like formic acid or oxalate (B1200264) compounds, pH buffers such as boric acid, and surfactants. china-bauxite.comlkabminerals.com The development of stable, efficient sulfate-based trivalent chromium baths allows for the deposition of bright, hard, and thick chromium coatings with nanocrystalline structures. lkabminerals.comwplawinc.com Bright trivalent chrome finishes from sulfate-based systems are noted for their high purity deposits. amg-chrome.com

Below is a table summarizing typical components found in trivalent chromium plating baths that utilize chromium and potassium sulfates.

| Component Type | Chemical Compound | Function in Plating Bath | Reference |

| Main Chromium Salt | Chromium(III) sulfate | Source of trivalent chromium ions for deposition. | china-bauxite.com |

| Conducting Salt | Potassium sulfate | Increases the conductivity of the electrolyte solution. | china-bauxite.com |

| Complexing Agent | Oxalate compounds (e.g., potassium oxalate) | Forms complexes with trivalent chromium to stabilize the bath. | china-bauxite.com |

| pH Buffer/Stabilizer | Boric acid | Maintains the pH of the bath within the optimal range. | lkabminerals.com |

| Metal Salt (Buffer) | Aluminum sulfate | Can act as a buffering agent in the electrolyte solution. | china-bauxite.com |

Role in Aluminum Refining Processes

Based on available scientific and industrial literature, there is no evidence to suggest that chromium potassium sulfate plays a direct role in the primary refining of aluminum, such as the Bayer process for producing alumina (B75360) (aluminum oxide) from bauxite (B576324) ore or the Hall-Héroult process for electrolytic reduction of alumina to aluminum metal.

A related but distinct material, "chrome alumina," is used in industries associated with high-temperature processes. lkabminerals.comsilicon-carbides.com Chrome alumina is a synthetic refractory material produced by fusing high-purity aluminum oxide (alumina) with chromium oxide. silicon-carbides.com It is valued for its excellent hardness, high-temperature resistance, and chemical stability, making it suitable for manufacturing furnace linings, ladle refractories, and abrasives. lkabminerals.comamg-chrome.com In some cases, chrome alumina is a by-product of the aluminothermic production of chromium metal, not an input for aluminum refining. amg-chrome.com Therefore, while chromium and aluminum compounds are combined for specific applications, chromium potassium sulfate is not a recognized reagent in the mainstream aluminum refining process.

Bio-Material Interactions and Preparation

Microscopic Sample Fixation in Life Sciences Research

Chromium(III) salts, including chromium potassium sulfate, have been studied for their role in the fixation of animal tissues for light microscopy. himedialabs.com Fixation is a critical step in preparing biological samples, aiming to preserve tissues from decay and maintain their structure as closely as possible to the living state. The chromium(III) ion acts as a cross-linking agent. himedialabs.com

The mechanism of fixation involves the formation of coordinate bonds that cross-link ionized carboxyl groups of macromolecules, particularly proteins like collagen found in tissues and basement membranes. himedialabs.com This cross-linking strengthens the tissue, protecting it against the potentially damaging effects of subsequent processing steps, such as embedding in paraffin (B1166041) wax. himedialabs.com

However, solutions containing only chromium(III) as the active ingredient are generally not suitable as primary fixatives because they can cause significant structural distortion and cytoplasm destruction. himedialabs.com Instead, the beneficial effects of chromium(III) are realized when it is used in mixtures with other fixative agents or as a post-fixation treatment. In aqueous mixtures with a pH between 2.3 and 3.2, the preservative action of chromium(III) is specific and cannot be replicated by other ions like aluminum or sodium. himedialabs.com Its ability to enhance the opacity of collagen fibrils also suggests potential utility in electron microscopy. himedialabs.com

Decalcification for Electron Microscopy in Bone Studies

Chromium potassium sulfate is an effective agent for decalcification in the preparation of bone samples for ultrastructural studies using electron microscopy. silicon-carbides.com Decalcification—the removal of calcium mineral from bone—is necessary to allow for the thin sectioning required for transmission electron microscopy.

A method utilizing an aqueous solution of chromic potassium sulfate has been shown to successfully prepare bone tissue while preserving fine structural details. silicon-carbides.com In a key study, this technique demonstrated excellent preservation of the relationship between hard and soft tissues, fine cytological detail, and the appearance of intracellular and extracellular deposits that were identical to untreated crystallites. silicon-carbides.com The process effectively removes the bulk mineral content, enabling detailed examination of cells like osteoclasts, as well as the organic matrix components such as collagen fibrils and osteoid. silicon-carbides.com

The table below outlines the parameters used in a successful decalcification protocol for bone studies.

| Parameter | Specification | Purpose | Reference |

| Decalcifying Agent | 1% aqueous solution of chromic potassium sulfate | To remove calcium mineral from the bone matrix. | silicon-carbides.com |

| pH of Solution | 3.4 | To ensure effective and controlled decalcification. | silicon-carbides.com |

| Initial Fixation | Buffered glutaraldehyde | To preserve the initial tissue structure before decalcification. | silicon-carbides.com |

| Sample Thickness | 0.5 mm sections of rat tibiae | To allow for complete penetration of the decalcifying agent. | silicon-carbides.com |

| Post-Decalcification | Dehydration and embedding in Poly/Bed 812 | To prepare the sample for ultra-thin sectioning for microscopy. | silicon-carbides.com |

This method is considered highly suitable for ultrastructural studies of bone because it maintains the integrity of cellular components and their relationship with the extracellular matrix. silicon-carbides.com

Tissue Retention in Histological and Immunohistochemical Preparations

Chromium potassium sulfate, also known as chrome alum, serves a critical function in histology and immunohistochemistry by enhancing the retention of tissues on glass slides and preserving their structural integrity. Its utility is primarily demonstrated in two applications: as a component in fixative solutions and as an adhesive coating for microscope slides. The trivalent chromium ion (Cr³⁺) is key to its efficacy, acting as a cross-linking agent and a mordant.

As a fixative, chromium potassium sulfate contributes to the stabilization of tissue architecture. The process of fixation aims to preserve tissues in a life-like state, preventing post-mortem decay and autolysis. The Cr³⁺ ions in chrome alum form coordinate bonds, primarily with the carboxyl groups of proteins like collagen, creating cross-links that reinforce the tissue's structure. This is analogous to the process of chrome tanning for leather, where chromium ions stabilize collagen fibers. While solutions containing only chromium(III) salts can cause distortion, their inclusion in compound fixatives, often with formalin, can significantly improve the preservation of structural details, particularly for delicate tissues like the pituitary gland.

One of the significant challenges in histological preparations is tissue shrinkage or swelling caused by various reagents. Research has shown that different fixatives have markedly different effects on tissue volume. For instance, a 1900 study by H.W. Norris on the eggs of Amblystoma tigrinum (tiger salamander) provided early quantitative insight into this issue.

Table 1: Effect of Various Fixing Fluids on Egg Diameter

| Fixing Fluid | Change in Diameter (%) |

|---|---|

| Perenyi's fluid | +11% |

| Commercial formalin (4%) | +10.5% |

| Formalin-alcohol | +3.625% |

| Chromo-acetic-formalin mixture | 0% |

| Picric acid alcohol | -3.75% |

| Kleinenberg's fluid | -5% |

More recent studies on murine brain tissue, while not testing chrome alum directly, have quantified the significant shrinkage caused by modern standard fixatives, further highlighting the importance of fixative composition. For example, Neutral Buffered Formalin (NBF) was found to cause approximately 58.6% shrinkage, whereas a zinc-based fixative caused around 33.5% shrinkage. nih.govresearchgate.net The historical finding that a chromo-acetic-formalin mixture induced no dimensional change in the tested specimens underscores the value of chromium compounds in minimizing such artifacts. nih.govresearchgate.net

Beyond its role in primary fixation, chromium potassium sulfate is indispensable as a mordant in staining. Mordants are polyvalent metal ions that form a coordination complex with a dye, which then binds to the tissue, enhancing the stain's intensity and stability. nih.gov Recently, the performance of a novel hematoxylin (B73222) dye using a chromium sulfate mordant (Haematoxylin X) was quantitatively compared to traditional alum-based hematoxylins. The study evaluated staining sensitivity (intensity and color) and specificity (background staining, evenness) on a numerical scale.

Table 2: Comparative Performance of Chromium-Mordanted vs. Alum-Mordanted Haematoxylin

Scores are based on UKNEQAS Cellular Pathology techniques assessment criteria.

| Haematoxylin Type (Mordant) | Tissue Type | Specificity Score (%) | Sensitivity Score (%) |

|---|---|---|---|

| Haematoxylin X (Chromium) | FFPE | 88.0% | 90.0% |

| Harris' (Aluminum) | FFPE | 91.2% | 95.1% |

| Mayer's (Aluminum) | FFPE | 87.0% | 88.0% |

| Haematoxylin X (Chromium) | Frozen Section | 85.5% | 86.8% |

| Carazzi's (Aluminum) | Frozen Section | 80.7% | 82.0% |

| Harris' (Aluminum) | Frozen Section | 77.4% | 81.0% |

The results indicated that the chromium-mordanted hematoxylin performed comparably to the best-performing alum-based stains on formalin-fixed, paraffin-embedded (FFPE) tissue and scored the highest for both specificity and sensitivity on frozen sections. nih.gov This demonstrates the efficacy of chromium as a modern mordant in achieving high-quality, reliable staining. nih.gov

Perhaps the most common and critical application for tissue retention is the use of chromium potassium sulfate in slide coatings. Histological and immunohistochemical procedures involve numerous washing and incubation steps that can cause tissue sections to detach from the glass slide. To prevent this loss of valuable tissue, slides are often pre-coated with an adhesive substance. A chrome alum-gelatin solution is a widely used and highly effective adhesive for this purpose. stainsfile.comuwo.caihcworld.com

The mechanism relies on the ability of the Cr³⁺ ion to form strong coordinate bonds with both the glass surface of the slide and with protein components within the tissue section. uwo.ca This creates a durable bridge, firmly anchoring the tissue. Slides coated in this manner, often called "subbed slides," show markedly better retention of tissue sections, particularly for free-floating sections or during harsh procedures like antigen retrieval. uwo.caihcworld.com This simple preparation can be the difference between a successful and a failed staining experiment.

Analytical Methodologies Development for Chromium Potassium Sulfate

Elemental Composition and Purity Analysis

Ensuring the quality of chromium potassium sulfate (B86663) necessitates rigorous analysis of its elemental makeup and the detection of any contaminants. Standard methods are employed to quantify the primary components and trace impurities, which can significantly impact the material's performance.

Gravimetric Determination of Sulfate Content

Gravimetric analysis is a fundamental technique for determining the sulfate content in a sample. richmond.edu The method involves precipitating the sulfate ions from a solution as a sparingly soluble salt, which is then filtered, dried, and weighed. richmond.eduresearchgate.net For sulfate determination in the presence of chromium, as in chromium potassium sulfate, barium chloride is commonly used as the precipitating agent, forming barium sulfate. dtic.milyoutube.com

The process requires careful control of conditions to ensure complete precipitation and to minimize errors. richmond.edu The sample is dissolved in water, and the solution is acidified, typically with hydrochloric acid, to prevent the precipitation of other barium salts. youtube.com The barium chloride solution is added slowly to the hot sample solution with constant stirring to promote the formation of large, easily filterable crystals of barium sulfate. richmond.edu The precipitate is then allowed to digest, a process where it stands in the hot mother liquor, which helps to purify the precipitate and improve its filterability. richmond.edu After filtration and washing to remove co-precipitated impurities, the barium sulfate is ignited at a high temperature and weighed. dtic.milyoutube.com The mass of sulfate in the original sample can then be calculated stoichiometrically from the mass of the barium sulfate precipitate. youtube.com However, the presence of heavy metals like chromium can interfere with complete precipitation and lead to low results. nemi.gov

Table 1: Example Data for Gravimetric Determination of Sulfate

| Sample | Initial Mass of Unknown Sulfate (g) | Mass of Crucible, Cover, and BaSO₄ (g) |

|---|

Note: This table presents example data to illustrate the measurements taken during a gravimetric analysis experiment. The mass of the empty crucible and cover would also be required for final calculations. youtube.com

Spectrophotometric Quantification of Chromium Species

Spectrophotometry is a widely used method for the quantitative analysis of chromium. This technique is based on the principle that chemical species absorb light at specific wavelengths. For chromium analysis, a colored complex is typically formed, and its absorbance is measured with a spectrophotometer. ndsu.eduscirp.org

One common method involves the oxidation of chromium(III) to chromium(VI) using an oxidizing agent like potassium permanganate (B83412) in a sulfuric acid medium. core.ac.uk The resulting chromium(VI) then reacts with a chromogenic reagent, such as diphenylcarbazide, to form a distinctively colored complex. core.ac.uk The intensity of the color, which is proportional to the chromium concentration, is measured at the wavelength of maximum absorbance (λmax). scirp.orgcore.ac.uk A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known chromium concentrations. ndsu.eduscirp.org The concentration of chromium in the unknown sample can then be determined by comparing its absorbance to the calibration curve. ndsu.edu

Recent developments have explored other reagents, such as ninhydrin, which forms a stable colored complex with Cr(III) measured at a λmax of 375 nm. scirp.org Another method utilizes a thiazole (B1198619) linked to 2H-chromen-2-one (TFZ) reagent, which reacts with Cr(VI) to produce a highly absorbent complex at 370 nm. nih.gov

Table 2: Key Parameters for Different Spectrophotometric Methods for Chromium

| Reagent | Target Chromium Species | Wavelength of Maximum Absorbance (λmax) |

|---|---|---|

| Diphenylcarbazide | Cr(VI) | Not Specified |

| Ninhydrin | Cr(III) | 375 nm scirp.org |

| Thiazole linked to 2H-chromen-2-one (TFZ) | Cr(VI) | 370 nm nih.gov |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Impurities

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per billion. This high sensitivity makes it ideal for identifying and quantifying trace impurities in chromium potassium sulfate. spectroscopyonline.com The sample is introduced into an argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the determination of the elemental composition of the sample. spectroscopyonline.com

A significant challenge in the ICP-MS analysis of chromium is the potential for polyatomic interferences, where ions from the plasma gas or sample matrix have the same mass-to-charge ratio as the analyte. For instance, the main isotope of chromium, ⁵²Cr, can be interfered with by ⁴⁰Ar¹²C⁺. spectroscopyonline.com To overcome this, collision/reaction cells are often used. Introducing a reaction gas, such as hydrogen, can react with the interfering species to eliminate them, allowing for a more accurate measurement of the chromium signal. spectroscopyonline.com High-performance liquid chromatography (HPLC) can also be coupled with ICP-MS to separate different chromium species before detection. mdpi.com

Table 3: Common Cation Traces and Their Limits in a Reagent Grade Chromium Potassium Sulfate Sample

| Impurity | Maximum Allowed Percentage (%) |

|---|---|

| Al | ≤0.005 sigmaaldrich.com |

| Cu | ≤0.001 sigmaaldrich.com |

| Fe | ≤0.010 sigmaaldrich.com |

| NH₄⁺ | ≤0.010 sigmaaldrich.com |

| Pb | ≤0.005 sigmaaldrich.com |

Electrochemical Characterization Techniques

Understanding the electrochemical behavior of chromium potassium sulfate is essential for its application in processes like electroplating. Advanced electrochemical techniques allow for the in-situ study of deposition processes and the local chemical environment at the electrode surface.

Electrochemical Quartz Crystal Microbalance (EQCM) for Deposition Studies

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique that can measure minute mass changes on an electrode surface in real-time during an electrochemical process. jept.de It combines the principles of electrochemistry with the piezoelectric properties of a quartz crystal resonator. jept.de The resonance frequency of the quartz crystal changes proportionally to the mass deposited on its surface, allowing for the in-situ monitoring of mass gain during electrodeposition. jept.deosu.edu